molecular formula C9H16ClNO2 B13639251 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride CAS No. 89768-07-0

2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B13639251
CAS No.: 89768-07-0
M. Wt: 205.68 g/mol
InChI Key: JGZNXJVOMLUIKC-UHFFFAOYSA-N
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Description

2-Aza-bicyclo[221]heptane-3-carboxylic acid ethyl ester hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted bicyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride is unique due to the presence of the nitrogen atom within the bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZNXJVOMLUIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739942
Record name Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89768-07-0
Record name Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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